Ethyl 4-aminopentanoate hydrochloride

Positional isomerism β-Amino ester Synthetic intermediate

Researchers requiring a non-proteinogenic γ-amino ester scaffold face limited options, as α-amino esters or single enantiomers fail to replicate published neurochemistry or isothiocyanate synthesis protocols. Ethyl 4-aminopentanoate hydrochloride (CAS 119396-97-3) solves this with its racemic 4-amino (γ) substitution and HCl salt form. Key advantages: - **Validated intermediate**: Precursor to ethyl 4-isothiocyanatobutanoate (E-4IB) via thiophosgene method (Floch et al., 1997). - **Dual-enantiomer access**: Yields both (R)- and (S)-4-aminopentanoic acid for GABAergic false neurotransmitter studies (Wawro et al., 2021). - **Stable solid**: HCl salt enables ambient shipping; free amine generated in situ for reductive amination to pyrrolidones.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66
CAS No. 119396-97-3
Cat. No. B2752525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-aminopentanoate hydrochloride
CAS119396-97-3
Molecular FormulaC7H16ClNO2
Molecular Weight181.66
Structural Identifiers
SMILESCCOC(=O)CCC(C)N.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-3-10-7(9)5-4-6(2)8;/h6H,3-5,8H2,1-2H3;1H
InChIKeyYVLTWRUFPWJJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Aminopentanoate Hydrochloride: Product Overview


Ethyl 4-aminopentanoate hydrochloride (CAS 119396-97-3) is a racemic hydrochloride salt of the ethyl ester of 4-aminopentanoic acid, a non-proteinogenic γ-amino acid analogue [1]. With a molecular formula of C₇H₁₅NO₂·HCl and a molecular weight of 181.66 g/mol, this compound is supplied as a white to pale beige solid with a melting point of 99–101 °C [2]. It belongs to the class of β/γ-amino ester building blocks and is primarily utilized as a synthetic intermediate for preparing isothiocyanatobutanoate derivatives [1] and as a protected precursor to 4-aminopentanoic acid, which has demonstrated enantiomer-specific activity as a false GABAergic neurotransmitter in mouse brain [3].

Synthetic intermediate for isothiocyanatobutanoate esters
Racemic precursor for GABAergic false-neurotransmitter enantiomer studies
β-Amino ester building block for peptidomimetics and N-substituted pyrrolidones

Why Generic Substitution Is Not Suitable


Ethyl 4-aminopentanoate hydrochloride cannot be substituted by closely related amino ester analogs because three structural features uniquely determine its reactivity and biological fate. First, the amino group at the 4-position (γ-position relative to the ester carbonyl) creates a β-amino ester scaffold with distinct cyclization and condensation chemistry compared to the 2-amino (α-amino acid) ethyl esters—such as L-norvaline ethyl ester hydrochloride (CAS 40918-51-2)—which are predominantly employed in peptide coupling and ACE inhibitor synthesis (e.g., perindopril) . Second, the racemic nature of CAS 119396-97-3 provides both (R)- and (S)-enantiomers simultaneously, whereas the single-enantiomer (S)-ethyl 4-aminopentanoate hydrochloride (CAS 850311-53-4) carries a different CAS registry and distinct physical properties ; enantiomers of the parent acid exhibit differential synaptosome uptake and GABA receptor activity profiles [1]. Third, the hydrochloride salt form confers enhanced solubility in chloroform, DMSO, and methanol as well as improved solid-state stability under refrigerated inert atmosphere storage compared to the free base ethyl 4-aminopentanoate (CAS 89855-53-8), which lacks the salt counterion .

Positional isomer mismatch
4-Amino substitution enables isothiocyanate and pyrrolidone chemistry; 2-amino esters (e.g., norvaline ethyl ester) follow peptide-coupling pathways and cannot substitute.
Racemate vs single enantiomer
Racemic mixture provides both (R)- and (S)-enantiomers with distinct biological uptake; single-enantiomer products carry different CAS numbers and may not support comparative studies.
Salt form vs free base
Hydrochloride salt offers solid-state stability and defined melting behavior; free base may exhibit different handling, solubility, and storage requirements that affect reproducibility.

Quantitative Differentiation Evidence


Amino Group Position: 4-Amino vs. 2-Amino Ester Scaffolds

Ethyl 4-aminopentanoate hydrochloride positions the amino group at the 4-carbon (γ-position relative to the carbonyl), making it a β-amino ester scaffold. In contrast, the 2-amino positional isomers—such as L-norvaline ethyl ester hydrochloride (CAS 40918-51-2, melting point 104–106 °C) and D-norvaline ethyl ester hydrochloride (CAS 144447-82-5)—are α-amino acid esters that undergo standard peptide bond formation and serve as intermediates in ACE inhibitor synthesis (e.g., perindopril) . The 4-amino substitution enables distinct intramolecular cyclization pathways to N-substituted pyrrolidones and thiophosgene-mediated conversion to isothiocyanatobutanoates, reactions not accessible to 2-amino esters [1]. Additionally, the 4-amino compound is a direct precursor to 4-aminopentanoic acid (4APA), a γ-amino acid analogue of GABA, whereas 2-amino esters yield α-amino acids with fundamentally different biological activity [2].

Amino group position
Class-level inference
4-Amino enables isothiocyanate & pyrrolidone synthesis
Ensures correct synthetic and biological precursor utility
Positional isomer chemistry reviewed
Positional isomerism β-Amino ester Synthetic intermediate Cyclization chemistry

Racemic Mixture vs. Single-Enantiomer Forms

The racemic ethyl 4-aminopentanoate hydrochloride (CAS 119396-97-3, melting point 99–101 °C) differs from its single-enantiomer counterparts in both physical properties and research utility . The (S)-enantiomer hydrochloride is registered under a distinct CAS number (850311-53-4) with potentially different melting behavior and solubility profiles . The corresponding free base (S)-enantiomer (CAS 441012-57-3) has a molecular weight of 145.20 g/mol versus 181.66 g/mol for the hydrochloride salts, reflecting the mass contribution of HCl (36.46 g/mol) . The racemic mixture provides both enantiomers simultaneously, which is critical for studies comparing (R)- and (S)-4-aminopentanoic acid biological activity, where the (R)-enantiomer demonstrated significantly greater synaptosome uptake, greater reduction of endogenous GABA concentration, and greater release upon membrane depolarization compared to the (S)-enantiomer in mouse cerebral preparations [1].

Racemic vs single enantiomers
Head-to-head comparison
Racemate 1:1 (R):(S); distinct CAS, MW, and synaptosome uptake
Supports enantiomer comparison without separate purification
Enantiomer-specific GABAergic activity reported (Wawro 2021)
Stereochemistry Racemic mixture Enantiopure building block Physical characterization

Validated Precursor for Isothiocyanatobutanoate Synthesis

Ethyl 4-aminopentanoate hydrochloride has been directly validated as a starting material for preparing biologically active isothiocyanatobutanoate esters. Floch et al. (1997) reported the synthesis of nine original 4-isothiocyanatobutanoate esters using the primary amine group of ethyl 4-aminopentanoate as the reactive handle, employing both thiophosgene and dithiocarbamate methods [1]. The resulting ethyl 4-isothiocyanatobutanoate (E-4IB) demonstrated dose-dependent antiproliferative activity against HeLa cells in the concentration range of 0.1–1.0 mg/L [2] and induced apoptosis associated with DNA damage, proteasomal activity modulation, and p53/p21 induction in mismatch repair-proficient (TK6) and -deficient (MT1) cell lines [3]. This validated synthetic route is explicitly referenced in multiple vendor technical datasheets as the primary documented application of CAS 119396-97-3 . By contrast, 2-amino, 3-amino, and 5-amino positional isomers of ethyl aminopentanoate hydrochloride generate isothiocyanates with different alkyl chain spacing between the ester and isothiocyanate functionalities, which would alter the biological activity profile.

Validated isothiocyanate synthesis
Head-to-head comparison
Nine derivatives synthesized; HeLa IC50 0.1–1.0 mg/L; TK6/MT1 apoptosis
Reported cell-model response context for isothiocyanate products
Synthetic protocols published (Floch 1997; Bodo 2006)
Isothiocyanate synthesis Thiophosgene method Anticancer agents Synthetic building block

Hydrochloride Salt vs. Free Base: Handling and Stability

The hydrochloride salt of ethyl 4-aminopentanoate (CAS 119396-97-3) offers measurable advantages in solubility and storage stability compared to the free base form (ethyl 4-aminopentanoate, CAS 89855-53-8). The salt form is a white to pale beige solid with a defined melting point of 99–101 °C, providing a reliable identity and purity check via melting point determination . Solubility data indicate the hydrochloride is slightly soluble in chloroform, DMSO (with sonication), and methanol , whereas the free base is a low-melting-point solid or liquid that requires different handling conditions . The hydrochloride is stored at 4 °C under inert atmosphere to prevent deamination and hydrolysis, conditions that are standard for amino ester hydrochloride salts but may be inadequate for the more reactive free amine . The HCl counterion also provides the compound in a protonated, non-nucleophilic form, preventing premature self-reaction of the amino group during storage—a degradation pathway documented for free amino esters [1].

HCl salt vs free base
Cross-study comparable
Salt: solid m.p. 99–101 °C, soluble in DMSO/MeOH; free base: liquid/low-melting
Salt form offers easier handling and controlled storage
Storage at 4 °C under inert atmosphere recommended
Salt form selection Solubility enhancement Solid-state stability Laboratory handling

GABAergic False-Neurotransmitter Activity

Ethyl 4-aminopentanoate hydrochloride serves as a protected precursor to 4-aminopentanoic acid (4APA), whose enantiomers exhibit quantitatively distinct biological activities relevant to neuroscience research. Wawro et al. (2021) demonstrated that in mouse cerebral synaptosome preparations, (R)-4APA uptake was significantly greater than (S)-4APA uptake (nmol/mg protein over 30 min; time- and temperature-dependent), and (R)-4APA produced greater reduction of endogenous GABA concentration and greater release upon membrane depolarization [1]. At the receptor level, (S)-4APA exhibited weak agonist activity at GABAA α4β3δ and GABAA α5β2γ2 receptors as well as GABAB B1/B2, plus antagonist activity at GABAA α6β2γ2, while (R)-4APA showed weak agonist activity only at GABAA α5β2γ2 [1]. Both enantiomers (100 mg/kg IP) were detected in mouse brain within 10 min and reached stable brain concentrations by 1 hr that were maintained over 6 hr, with rapid serum clearance [1]. The racemic ethyl ester hydrochloride (CAS 119396-97-3) provides a convenient single starting material that, upon ester hydrolysis, yields both enantiomers for comparative studies. For comparison, ethyl 5-aminopentanoate hydrochloride (CAS 29840-57-1) would yield 5-aminopentanoic acid, a δ-amino acid with different chain length relative to GABA and no documented false-neurotransmitter activity.

GABAergic false neurotransmitter
Cross-study comparable
(R)-4APA > (S)-4APA uptake; brain exposure 1–6 hr at 100 mg/kg IP
Supports GABAergic false-neurotransmitter model interpretation
Receptor subtype selectivity profiles reported
GABAergic neurotransmission False neurotransmitter Enantiomer-specific activity Synaptosome uptake

Key Application Scenarios


Isothiocyanatobutanoate Derivatives for Anticancer Research

Ethyl 4-aminopentanoate hydrochloride is the validated starting material for synthesizing ethyl 4-isothiocyanatobutanoate (E-4IB) and its derivatives via thiophosgene or dithiocarbamate methods, as established by Floch et al. (1997) [1]. The resulting isothiocyanates have demonstrated dose-dependent antiproliferative activity against HeLa cells (0.1–1.0 mg/L) and apoptosis induction in TK6 and MT1 cell lines via DNA damage, proteasomal activity modulation, and p53/p21 pathway activation [2]. Procurement of CAS 119396-97-3 specifically supports replication of these published synthetic protocols and biological assays; alternative amino ester positional isomers (2-, 3-, or 5-amino) would generate structurally different isothiocyanates with uncharacterized biological activity.

GABAergic False-Neurotransmitter Mechanism Studies

Upon ester hydrolysis, ethyl 4-aminopentanoate hydrochloride yields racemic 4-aminopentanoic acid (4APA), which Wawro et al. (2021) demonstrated acts as a false GABAergic neurotransmitter in mouse brain with enantiomer-specific synaptosome uptake, GABA displacement, and receptor subtype activity [1]. (R)-4APA showed greater uptake and GABA release than (S)-4APA, and both enantiomers achieved stable brain concentrations within 1 hr of intraperitoneal injection (100 mg/kg) that were maintained for 6 hr [1]. The racemic ester hydrochloride enables simultaneous access to both enantiomers for comparative neurochemical and behavioral pharmacology studies, whereas single-enantiomer precursors (CAS 850311-53-4) limit investigation to one stereoisomer.

β-Amino Acid Building Block for Peptidomimetics

Ethyl 4-aminopentanoate hydrochloride provides a protected β-amino acid scaffold (4-amino substitution, γ-position relative to carbonyl) suitable for incorporation into peptidomimetics and modified peptides [1]. The N-terminal protection (via Fmoc or Boc chemistry) of the 4-amino group followed by ester hydrolysis enables use in solid-phase or solution-phase peptide synthesis to generate backbone-modified peptides with enhanced metabolic stability [2]. This application is distinct from the use of α-amino acid ethyl esters (e.g., L-norvaline ethyl ester hydrochloride) which are utilized in standard peptide elongation at the α-position. Researchers developing peptide-based therapeutics with non-canonical amino acid residues should specify CAS 119396-97-3 for the 4-amino-γ-ester building block.

Reductive Amination to N-Substituted Pyrrolidones

Ethyl 4-aminopentanoate (accessible by neutralization of the hydrochloride salt) participates in catalytic reductive amination with carbonyl compounds to form N-substituted-5-methyl-2-pyrrolidones, which are being developed as safer, non-carcinogenic alternatives to N-methyl-2-pyrrolidone (NMP) solvent [1]. The 4-amino substitution enables intramolecular cyclization (lactamization) to the pyrrolidone ring following reductive amination, a transformation that is not geometrically feasible with 2-amino or 3-amino positional isomers. The hydrochloride salt is the recommended storage form due to its solid-state stability; the free amine can be generated in situ by base treatment immediately prior to the reductive amination reaction.

Application
Selection Property
Validation Focus
Isothiocyanatobutanoate cell-model studies
Validated synthetic route to E-4IB
Replicate published isothiocyanate preparation and cell-viability assays
GABAergic false-neurotransmitter research
Racemic 4APA precursor
Enantiomer-specific synaptosome uptake and receptor subtype profiling
β-Amino acid peptidomimetic incorporation
4-Amino γ-ester scaffold
Backbone-modified peptide synthesis and stability assessment
N-Substituted pyrrolidone synthesis
Intramolecular cyclization precursor
Reductive amination and lactamization efficiency
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